molecular formula C17H25N3O2 B12804334 Hydrazine, 1-isonicotinoyl-2-(10-undecenoyl)- CAS No. 7504-81-6

Hydrazine, 1-isonicotinoyl-2-(10-undecenoyl)-

Cat. No.: B12804334
CAS No.: 7504-81-6
M. Wt: 303.4 g/mol
InChI Key: NBNGSSAZPAJLPL-UHFFFAOYSA-N
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Description

Hydrazine, 1-isonicotinoyl-2-(10-undecenoyl)- is a complex organic compound with the molecular formula C17H25N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1-isonicotinoyl-2-(10-undecenoyl)- typically involves the reaction of isonicotinic hydrazide with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1-isonicotinoyl-2-(10-undecenoyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazone derivatives .

Scientific Research Applications

Hydrazine, 1-isonicotinoyl-2-(10-undecenoyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydrazine, 1-isonicotinoyl-2-(10-undecenoyl)- involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isonicotinoyl hydrazones and hydrazine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture .

Uniqueness

Hydrazine, 1-isonicotinoyl-2-(10-undecenoyl)- is unique due to its combination of hydrazine, isonicotinoyl, and undecenoyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

7504-81-6

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

N'-undec-10-enoylpyridine-4-carbohydrazide

InChI

InChI=1S/C17H25N3O2/c1-2-3-4-5-6-7-8-9-10-16(21)19-20-17(22)15-11-13-18-14-12-15/h2,11-14H,1,3-10H2,(H,19,21)(H,20,22)

InChI Key

NBNGSSAZPAJLPL-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1

Origin of Product

United States

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